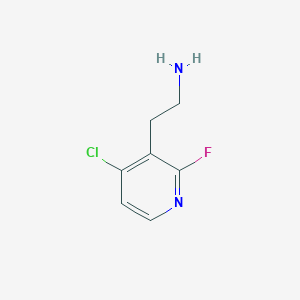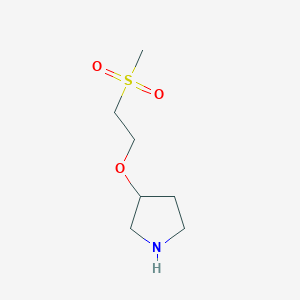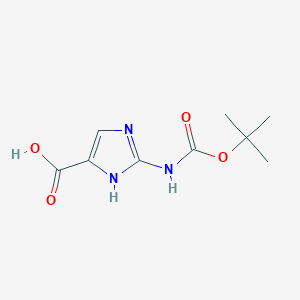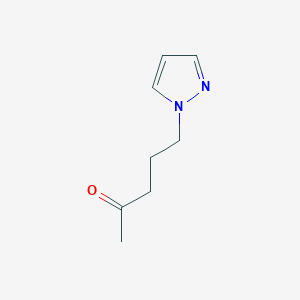
2-Ethoxy-6-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-methoxyaniline is an organic compound with the molecular formula C9H13NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethoxy and methoxy groups at the 2 and 6 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxy-6-methoxyaniline can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-6-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
2-Ethoxy-6-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-6-methoxyaniline involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The presence of ethoxy and methoxy groups can affect its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyaniline: Lacks the ethoxy group, making it less hydrophobic.
2-Ethoxyaniline: Lacks the methoxy group, affecting its electronic properties.
2-Methoxy-6-ethoxyaniline: Similar structure but with different substitution patterns
Uniqueness
2-Ethoxy-6-methoxyaniline is unique due to the specific positioning of the ethoxy and methoxy groups, which influence its chemical reactivity and interaction with other molecules. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
344296-52-2 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
2-ethoxy-6-methoxyaniline |
InChI |
InChI=1S/C9H13NO2/c1-3-12-8-6-4-5-7(11-2)9(8)10/h4-6H,3,10H2,1-2H3 |
Clave InChI |
GRIZOQWCMPOSMR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)







![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)


